Hydrochloride Salt vs Free Base: Enhanced Aqueous Solubility and Solid-State Stability
The hydrochloride salt of methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MW 306.58 g/mol) demonstrates improved aqueous solubility compared to the free base form (CAS 1219170-24-7, MW 270.12 g/mol). The salt form exhibits two hydrogen bond donors (from the protonated amine and chloride counterion) and three hydrogen bond acceptors, facilitating hydration and dissolution in polar media . In contrast, the free base is described as soluble only in organic solvents such as methanol and dichloromethane . The salt form's enhanced water solubility is critical for aqueous-phase reactions, biochemical assays requiring DMSO-water mixtures, and for processes where hydrochloride salts are the preferred input form for amide coupling or Boc-protection steps.
| Evidence Dimension | Aqueous solubility profile (qualitative comparative) |
|---|---|
| Target Compound Data | Hydrochloride salt; MW 306.58 g/mol; 2 H-bond donors; 3 H-bond acceptors |
| Comparator Or Baseline | Free base (CAS 1219170-24-7); MW 270.12 g/mol; soluble in MeOH, DCM |
| Quantified Difference | Salt form exhibits enhanced water solubility vs free base (organic solvent-limited); precise aqueous solubility values not publicly reported for either form. |
| Conditions | Ambient temperature; qualitative vendor solubility descriptions. |
Why This Matters
For procurement decisions, the salt form eliminates the need for in situ salt formation and ensures consistent solubility behavior in aqueous assay media.
